Cas no 2171347-28-5 ((2R)-2-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolan-2-yl}formamido)butanoic acid)

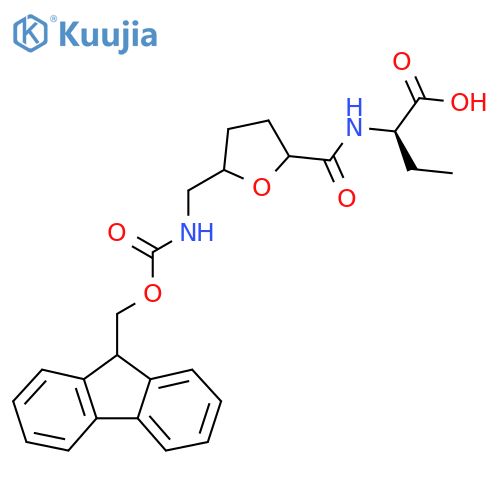

2171347-28-5 structure

商品名:(2R)-2-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolan-2-yl}formamido)butanoic acid

(2R)-2-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolan-2-yl}formamido)butanoic acid 化学的及び物理的性質

名前と識別子

-

- (2R)-2-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolan-2-yl}formamido)butanoic acid

- (2R)-2-({5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolan-2-yl}formamido)butanoic acid

- EN300-1504427

- 2171347-28-5

-

- インチ: 1S/C25H28N2O6/c1-2-21(24(29)30)27-23(28)22-12-11-15(33-22)13-26-25(31)32-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20-22H,2,11-14H2,1H3,(H,26,31)(H,27,28)(H,29,30)/t15?,21-,22?/m1/s1

- InChIKey: LTNVXQJOTYPQLP-RITMXGJUSA-N

- ほほえんだ: O1C(C(N[C@@H](C(=O)O)CC)=O)CCC1CNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

- せいみつぶんしりょう: 452.19473662g/mol

- どういたいしつりょう: 452.19473662g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 33

- 回転可能化学結合数: 9

- 複雑さ: 693

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 114Ų

- 疎水性パラメータ計算基準値(XlogP): 3.4

(2R)-2-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolan-2-yl}formamido)butanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1504427-0.5g |

(2R)-2-({5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolan-2-yl}formamido)butanoic acid |

2171347-28-5 | 0.5g |

$3233.0 | 2023-06-05 | ||

| Enamine | EN300-1504427-250mg |

(2R)-2-({5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolan-2-yl}formamido)butanoic acid |

2171347-28-5 | 250mg |

$3099.0 | 2023-09-27 | ||

| Enamine | EN300-1504427-0.25g |

(2R)-2-({5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolan-2-yl}formamido)butanoic acid |

2171347-28-5 | 0.25g |

$3099.0 | 2023-06-05 | ||

| Enamine | EN300-1504427-0.1g |

(2R)-2-({5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolan-2-yl}formamido)butanoic acid |

2171347-28-5 | 0.1g |

$2963.0 | 2023-06-05 | ||

| Enamine | EN300-1504427-0.05g |

(2R)-2-({5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolan-2-yl}formamido)butanoic acid |

2171347-28-5 | 0.05g |

$2829.0 | 2023-06-05 | ||

| Enamine | EN300-1504427-2.5g |

(2R)-2-({5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolan-2-yl}formamido)butanoic acid |

2171347-28-5 | 2.5g |

$6602.0 | 2023-06-05 | ||

| Enamine | EN300-1504427-50mg |

(2R)-2-({5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolan-2-yl}formamido)butanoic acid |

2171347-28-5 | 50mg |

$2829.0 | 2023-09-27 | ||

| Enamine | EN300-1504427-2500mg |

(2R)-2-({5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolan-2-yl}formamido)butanoic acid |

2171347-28-5 | 2500mg |

$6602.0 | 2023-09-27 | ||

| Enamine | EN300-1504427-5000mg |

(2R)-2-({5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolan-2-yl}formamido)butanoic acid |

2171347-28-5 | 5000mg |

$9769.0 | 2023-09-27 | ||

| Enamine | EN300-1504427-5.0g |

(2R)-2-({5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolan-2-yl}formamido)butanoic acid |

2171347-28-5 | 5g |

$9769.0 | 2023-06-05 |

(2R)-2-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolan-2-yl}formamido)butanoic acid 関連文献

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

-

Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614

-

N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620

2171347-28-5 ((2R)-2-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolan-2-yl}formamido)butanoic acid) 関連製品

- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

- 73024-80-3(5-(Hexadecanoylamino)fluorescein)

- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量